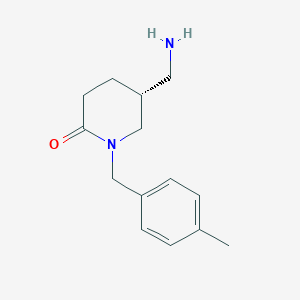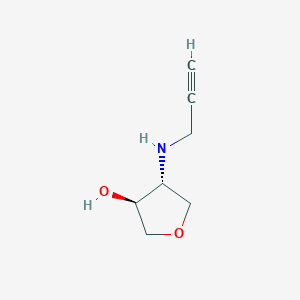![molecular formula C14H24O4S B13340367 Butyl (7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B13340367.png)
Butyl (7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl (7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate is a chemical compound known for its unique bicyclic structure. It is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butyl (7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate typically involves the reaction of 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
Butyl (7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction pathways are not extensively documented.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as amines and alcohols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative of the original compound.
Wissenschaftliche Forschungsanwendungen
Butyl (7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex bicyclic structures.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Butyl (7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate exerts its effects is not fully understood. it is believed to interact with molecular targets through its methanesulfonate group, which can act as a leaving group in substitution reactions. This interaction can lead to the formation of new chemical bonds and the modification of existing molecular structures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid): A precursor in the synthesis of the target compound.
(7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-yl)methanesulfonic acid: A closely related compound with similar chemical properties.
(RS)-10-Camphorsulfonic acid: Another sulfonic acid derivative with a different bicyclic structure.
Uniqueness
Butyl (7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate is unique due to its specific bicyclic structure and the presence of the methanesulfonate group, which makes it a versatile reagent in organic synthesis and biochemical research.
Eigenschaften
Molekularformel |
C14H24O4S |
|---|---|
Molekulargewicht |
288.40 g/mol |
IUPAC-Name |
butyl (7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate |
InChI |
InChI=1S/C14H24O4S/c1-4-5-8-18-19(16,17)10-14-7-6-11(9-12(14)15)13(14,2)3/h11H,4-10H2,1-3H3 |
InChI-Schlüssel |
HYASADRKMNREJD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOS(=O)(=O)CC12CCC(C1(C)C)CC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


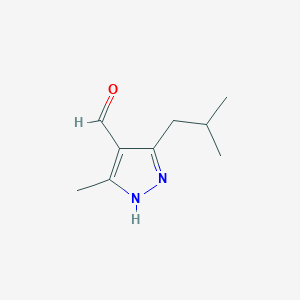
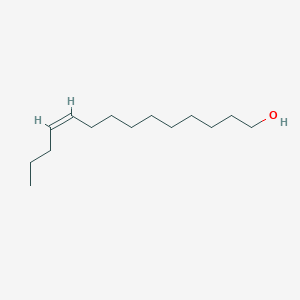
![(S)-6-Fluoro-3,9-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13340306.png)
![(3-(Pyridin-3-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B13340308.png)
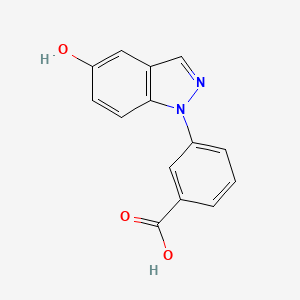
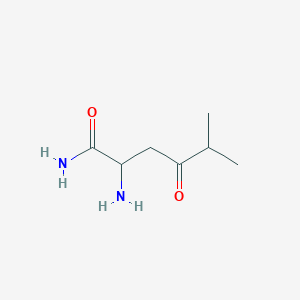
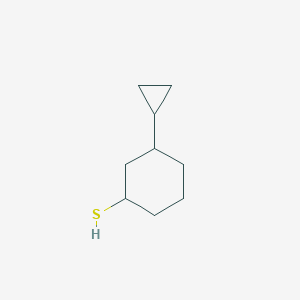
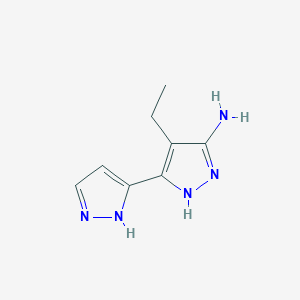
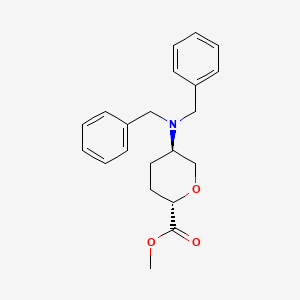
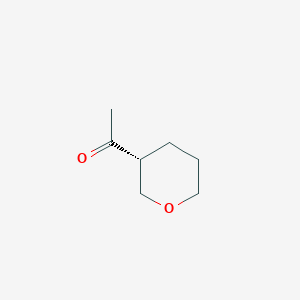
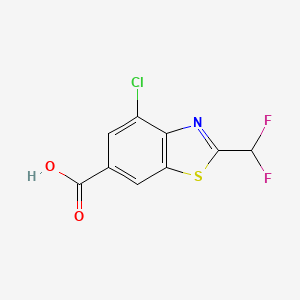
![3,3'-Diethyl-4,4'-dimethyl-1H,1'H-[2,2'-bipyrrole]-5,5'-dicarbaldehyde](/img/structure/B13340385.png)
